DL-Homocysteine thiolactone

Description

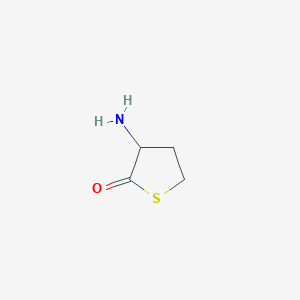

Structure

3D Structure

Properties

IUPAC Name |

3-aminothiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863228 | |

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10593-85-8, 14007-10-4, 3622-59-1 | |

| Record name | (±)-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTEINE THIOLACTONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Formation and Metabolic Pathways

Endogenous Biosynthesis: Methionyl-tRNA Synthetase Error-Editing Reaction

DL-Homocysteine thiolactone is not a direct product of a primary metabolic pathway but rather results from a crucial quality control step in protein biosynthesis. mdpi.comnih.gov Its formation is principally catalyzed by methionyl-tRNA synthetase (MetRS), an enzyme responsible for attaching the amino acid methionine to its corresponding transfer RNA (tRNA) molecule. nih.govnih.govembopress.org Due to the structural similarity between homocysteine and methionine, MetRS can mistakenly recognize and activate homocysteine. mdpi.com

This misactivation, if left uncorrected, would lead to the erroneous incorporation of homocysteine into proteins, compromising their structure and function. To prevent this, MetRS possesses a proofreading or "error-editing" mechanism. nih.govnih.gov When homocysteine is incorrectly bound, the enzyme facilitates a reaction where the thiol group of homocysteine attacks its own activated carboxyl group, leading to the formation of the stable, five-membered ring structure of homocysteine thiolactone and the release of AMP. mdpi.comresearchgate.net This editing process ensures the fidelity of protein synthesis. nih.govnih.gov While MetRS is the primary enzyme involved, other aminoacyl-tRNA synthetases, such as those for isoleucine and leucine, have also been shown to convert homocysteine to its thiolactone form, at least in bacteria. ahajournals.org The synthesis of homocysteine thiolactone has been observed in various organisms, from bacteria like Escherichia coli to yeast (Saccharomyces cerevisiae) and various human cell types. nih.govnih.govnih.govnih.gov

Interrelationship with Homocysteine Metabolism

The levels of this compound are intrinsically linked to the metabolic pathways that govern the concentration of its precursor, homocysteine. Homocysteine sits (B43327) at a critical juncture in sulfur-containing amino acid metabolism and is primarily metabolized through two major pathways: remethylation and transsulfuration. mdpi.comnih.gov

The remethylation pathway converts homocysteine back to methionine. mdpi.com This process is crucial for replenishing the methionine pool and for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions. mdpi.comnih.gov There are two main enzymes involved in this pathway:

Methionine Synthase (MS): This vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (a derivative of folate) as a methyl donor to convert homocysteine to methionine. mdpi.com This pathway is active in all tissues. mdpi.com

Betaine-Homocysteine Methyltransferase (BHMT): This enzyme, primarily found in the liver and kidneys, uses betaine (B1666868) as the methyl donor for the remethylation of homocysteine. mdpi.com

When the remethylation pathway is impaired, for instance due to deficiencies in vitamin B12 or folate, homocysteine levels can rise, subsequently leading to increased production of homocysteine thiolactone. ahajournals.orgresearchgate.net

The transsulfuration pathway provides an alternative route for homocysteine metabolism, leading to the synthesis of cysteine. mdpi.comwikipedia.org This pathway is particularly important when methionine is in excess. The key enzymes in this pathway are:

Cystathionine (B15957) β-synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. mdpi.com

Cystathionine γ-lyase (CSE): Also dependent on vitamin B6, this enzyme cleaves cystathionine to produce cysteine and α-ketobutyrate. mdpi.com

The transsulfuration pathway is primarily active in the liver, kidneys, small intestine, and pancreas. mdpi.comnih.gov Impairment of this pathway, often due to genetic defects in the CBS enzyme, results in a significant accumulation of homocysteine and consequently, an increase in homocysteine thiolactone levels. researchgate.netnih.gov

Influence of Genetic Factors on Metabolic Dysregulation

Genetic variations in the enzymes involved in homocysteine metabolism can significantly impact the levels of this compound. Mutations in genes encoding these enzymes can lead to their reduced activity, causing a bottleneck in homocysteine processing and a subsequent shunting of excess homocysteine towards thiolactone formation.

| Genetic Factor | Consequence of Mutation | Impact on this compound Levels |

| Cystathionine β-synthase (CBS) | The most common inborn error of sulfur metabolism, leading to classical homocystinuria. nih.gov Mutations disrupt the normal function of the enzyme, causing a buildup of homocysteine. lamclinic.commedlineplus.gov | Patients with CBS deficiency can have at least a 20-fold increase in plasma homocysteine thiolactone and N-homocysteinylated plasma proteins. nih.gov |

| Methylenetetrahydrofolate Reductase (MTHFR) | Polymorphisms in the MTHFR gene can lead to reduced enzyme activity. researchgate.netnih.gov This impairment affects the folate-dependent remethylation of homocysteine to methionine. nih.gov | Protein N-homocysteinylation, a consequence of increased homocysteine thiolactone, increases significantly in MTHFR-deficient patients, by as much as 30-fold. mdpi.com |

| Methionine Synthase (MS) | Mutations in the gene for this enzyme can impair the vitamin B12-dependent remethylation of homocysteine. mdpi.com | Leads to elevated homocysteine levels and consequently increased homocysteine thiolactone formation. researchgate.net |

| Paraoxonase 1 (PON1) | This gene encodes for an enzyme with homocysteine thiolactonase activity, which hydrolyzes and detoxifies homocysteine thiolactone. nih.govcore.ac.uk Polymorphisms in the PON1 gene affect this activity. nih.govcore.ac.uk | Alleles associated with low thiolactonase activity (M55 and Q192) provide less protection against protein homocysteinylation compared to high-activity alleles (L55 and R192). nih.govcore.ac.uk |

This table provides an interactive overview of the impact of genetic factors on this compound levels.

Nutritional Modulators of this compound Levels

Nutritional status, particularly the availability of certain B vitamins, plays a pivotal role in regulating homocysteine metabolism and, by extension, the levels of this compound. These vitamins act as essential cofactors for the enzymes involved in the remethylation and transsulfuration pathways.

| Nutritional Modulator | Role in Homocysteine Metabolism | Impact on this compound Levels |

| Folate (Vitamin B9) | A crucial cofactor for methionine synthase in the remethylation pathway. mdpi.com Folic acid supplementation facilitates the conversion of homocysteine to methionine. ahajournals.org | Folic acid supplementation has been shown to inhibit the synthesis of homocysteine thiolactone in human umbilical vein endothelial cells. ahajournals.orgnih.gov A deficiency in folate can lead to an increase in N-homocysteinylated proteins. mdpi.com |

| Vitamin B12 (Cobalamin) | An essential cofactor for the methionine synthase enzyme in the remethylation pathway. mdpi.comfoodforthebrain.org | Deficiencies in vitamin B12 are associated with elevated homocysteine levels, which can lead to increased production of homocysteine thiolactone. mdpi.comnih.gov |

| Vitamin B6 (Pyridoxine) | A necessary cofactor for both cystathionine β-synthase and cystathionine γ-lyase in the transsulfuration pathway. mdpi.com | Inadequate vitamin B6 levels can impair the transsulfuration of homocysteine, contributing to its accumulation and subsequent conversion to homocysteine thiolactone. nih.govmdpi.com |

| Methionine | The precursor of homocysteine. nih.gov | The extent of homocysteine thiolactone conversion is inversely proportional to the concentration of methionine, as higher methionine levels can inhibit the misactivation of homocysteine by methionyl-tRNA synthetase. ahajournals.org |

This interactive table details the influence of key nutritional modulators on the levels of this compound.

Molecular and Cellular Mechanisms of Action

Protein N-Homocysteinylation: A Pivotal Mechanism of Toxicity

A key mechanism of DL-Homocysteine thiolactone's toxicity is its ability to covalently modify proteins in a process known as N-homocysteinylation. nih.govmdpi.comnih.gov This post-translational modification alters protein structure and function, leading to detrimental cellular consequences. nih.govmdpi.comphysiology.org HTL is a chemically reactive metabolite that is produced when methionyl-tRNA synthetase mistakenly selects homocysteine instead of methionine during protein biosynthesis. mdpi.commdpi.com

The fundamental reaction in N-homocysteinylation is the acylation of the free ε-amino groups of protein lysine (B10760008) residues by homocysteine thiolactone. ahajournals.org This reaction results in the formation of a stable isopeptide bond, which is a type of amide bond formed between the carboxyl group of one amino acid and the side-chain amino group of another. wikipedia.orgwikipedia.org Specifically, the intramolecular thioester bond in HTL is chemically reactive and acylates the nucleophilic amino group on the side chain of lysine residues within proteins. ahajournals.org This process attaches a homocysteine moiety to the protein, introducing a new, reactive thiol group. mdpi.comresearchgate.net

The covalent attachment of homocysteine to proteins can lead to significant alterations in their structure and, consequently, their biological function. nih.govmdpi.comphysiology.org The introduction of a new thiol group can increase the protein's susceptibility to oxidation and promote the formation of intramolecular or intermolecular disulfide bonds, leading to dimerization and oligomerization. mdpi.comresearchgate.net

These structural changes can have several negative consequences:

Loss of Function : Homocysteinylated proteins, including enzymes, can lose their biological activity. nih.govahajournals.org

Protein Aggregation : The modification can induce protein aggregation and the formation of amyloid-like structures, which is a factor in neurodegenerative diseases. nih.gov

Altered Stability : The process can impair or alter a protein's stability against proteolysis. mdpi.comresearchgate.net

The extent of these consequences can be influenced by the physicochemical properties of the target protein. For instance, studies have shown that acidic proteins may be more susceptible to the structural and functional damage caused by N-homocysteinylation than basic proteins. nih.gov

| Affected Property | Description of Consequence | References |

|---|---|---|

| Biological Activity | Leads to loss of native function, particularly in enzymes. | nih.govahajournals.org |

| Protein Structure | Causes alterations in the native state, including changes in the microenvironment of amino acid residues like tyrosine. | nih.govresearchgate.net |

| Aggregation State | Induces the formation of dimers, oligomers, and larger aggregates, sometimes leading to amyloidogenesis. | nih.govresearchgate.net |

| Susceptibility to Oxidation | The newly introduced thiol group increases the protein's vulnerability to oxidative damage. | mdpi.comresearchgate.net |

Proteins modified by homocysteine thiolactone are recognized by the immune system as "neoself antigens". ahajournals.org This structural alteration means the modified proteins are no longer identified as native, triggering an autoimmune response. nih.govahajournals.org The body generates autoantibodies that specifically recognize the Nε-homocysteine-lysine epitope on these modified proteins. ahajournals.org The presence of these autoantibodies suggests that N-homocysteinylation can lead to immune activation, which is a known modulator in the development of atherosclerosis. nih.govahajournals.org The resulting N-homocysteinylated proteins acquire cytotoxic properties that can contribute to cellular damage and the pathologies associated with elevated homocysteine levels. physiology.org

Induction of Oxidative Stress and Reactive Species Generation

Homocysteine and its thiolactone derivative are known to promote oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.netmdpi.com This pro-oxidant activity is a significant contributor to the cellular damage observed in conditions of hyperhomocysteinemia. nih.govmoleculardepot.com

The auto-oxidation of the thiol group in homocysteine is a primary source of reactive oxygen species. scienceopen.com This process can generate a variety of ROS, including the superoxide (B77818) anion radical (O₂•⁻) and hydrogen peroxide (H₂O₂). scienceopen.com It is estimated that the daily metabolic flux of homocysteine can lead to the significant production of hydrogen peroxide in the blood. scienceopen.com Studies have demonstrated that metabolites like HTL cause a significant increase in ROS generation in various cell types, including human retinal pigment epithelial cells. moleculardepot.com

| Reactive Species | Mechanism of Generation | References |

|---|---|---|

| Superoxide Anion (O₂•⁻) | Generated during the auto-oxidation of homocysteine's thiol group. | scienceopen.com |

| Hydrogen Peroxide (H₂O₂) | Formed from the dismutation of superoxide anions or directly during homocysteine oxidation. | scienceopen.com |

Elevated levels of homocysteine are known to impair the bioavailability of nitric oxide (NO), a critical signaling molecule involved in vascular homeostasis, including the regulation of blood vessel tone. nih.govscispace.comahajournals.org This impairment can occur through several mechanisms. Homocysteine can promote the production of superoxide, which rapidly reacts with and inactivates NO. nih.gov Furthermore, homocysteine can inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme responsible for degrading asymmetric dimethylarginine (ADMA), which is an endogenous inhibitor of nitric oxide synthase (NOS). ahajournals.org The resulting accumulation of ADMA leads to reduced synthesis of NO by endothelial cells. ahajournals.org This reduction in NO bioavailability contributes to the endothelial dysfunction associated with hyperhomocysteinemia. nih.gov

Cellular Signaling Pathway Modulation

This compound (HTL) is a reactive cyclic thioester of homocysteine, formed as a metabolic byproduct, particularly through an error-editing mechanism of methionyl-tRNA synthetase. mdpi.com Unlike its precursor, homocysteine, HTL exhibits distinct and potent capabilities to modulate cellular signaling pathways, primarily through its ability to acylate protein lysine residues in a process known as N-homocysteinylation. nih.gov This modification can alter the structure and function of proteins, leading to widespread dysregulation of cellular processes.

Effects on Gene Expression and Transcriptional Regulation

HTL and its downstream product, N-homocysteinylated proteins, are significant contributors to changes in gene expression, affecting a majority of genes and biological pathways more profoundly than homocysteine itself. mdpi.com These alterations are foundational to the pathologies associated with elevated HTL levels and stem from complex interactions with the machinery of transcriptional regulation.

The organization of chromatin, the complex of DNA and proteins (primarily histones) within the nucleus, is a key determinant of gene expression. nih.govyoutube.com HTL has been identified as a potent modulator of chromatin structure. mdpi.com Studies have shown that chromatin organization is the top molecular pathway affected by HTL levels. mdpi.com

Epigenetic mechanisms, which include modifications to DNA and histones, regulate gene expression by altering chromatin structure to be either permissive (euchromatin) or repressive (heterochromatin) for transcription. nih.gov HTL contributes to epigenetic dysregulation, which is a pathogenic consequence of hyperhomocysteinemia. nih.gov This dysregulation can occur through several mechanisms:

Histone Modification: The process of N-homocysteinylation can directly target histone proteins. The addition of a homocysteine moiety to lysine residues on histone tails alters their chemical properties. nih.gov This can interfere with other critical post-translational modifications like acetylation and methylation, which are essential for switching between active and inactive chromatin states. nih.govnih.gov

DNA Methylation: Homocysteine metabolism is intrinsically linked to one-carbon metabolism, which supplies the methyl groups necessary for DNA methylation via S-adenosylmethionine (SAM). nih.gov By perturbing this metabolic network, elevated homocysteine and its metabolites can lead to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. This results in global hypomethylation, an epigenetic hallmark of various diseases. nih.gov

These epigenetic changes induced by HTL create an altered landscape for the transcriptional machinery, leading to aberrant gene expression patterns.

Bioinformatic analyses have identified one-carbon metabolism and various lipid-related pathways as being significantly affected by HTL. mdpi.com The connection to one-carbon metabolism is critical, as this network is central to the synthesis of purines and thymidine, amino acid homeostasis, and the maintenance of epigenetic marks. nih.govmdpi.com Dysregulation of this pathway by HTL can have far-reaching consequences on cellular proliferation and function.

HTL also influences pathways involved in lipid localization, lipoprotein metabolic processes, and the transport of lipids and fatty acids. mdpi.com This interference can contribute to the pro-atherogenic environment seen in hyperhomocysteinemia. For instance, the N-homocysteinylation of high-density lipoprotein (HDL) impairs its ability to mediate endothelial healing. nih.gov

| Biological Pathway Category | Specific Processes Affected by this compound |

|---|---|

| Epigenetics & Chromatin | Chromatin Organization mdpi.com |

| Metabolism | One-Carbon Metabolism mdpi.com |

| Lipid Biology | Lipid Localization mdpi.com |

| Lipoprotein Metabolic Processes mdpi.com | |

| Lipid and Fatty Acid Transport mdpi.com |

The epigenetic dysregulation caused by this compound ultimately manifests as specific changes in messenger RNA (mRNA) levels. The regulation of which genes are transcribed into mRNA is a fundamental control point of cellular function. wou.edu Alterations in histone modifications and DNA methylation directly impact the accessibility of gene promoters to transcription factors and RNA polymerase, thereby increasing or decreasing the rate of transcription for specific genes. youtube.com

While global patterns are observed, the specific mRNA transcripts affected by HTL can vary depending on cell type and context. In human vascular endothelial cells, HTL induces pro-atherogenic changes in gene expression. mdpi.com The resulting patterns of mRNA up- or down-regulation can lead to the production of proteins that promote inflammation, cell death, and other pathological processes. This transcript-specific regulation is a key mechanism by which HTL drives disease phenotypes. biorxiv.org

Interference with Endothelial Cell Function

The vascular endothelium is a primary target of HTL-mediated damage. mdpi.com HTL is significantly more cytotoxic to human endothelial cells than homocysteine itself. mdpi.com Its interference with endothelial function is multifaceted:

Induction of Apoptosis: HTL induces apoptosis (programmed cell death) in vascular endothelial cells in a concentration-dependent manner. nih.gov This process appears to be independent of the typical caspase-mediated pathway, suggesting a unique mechanism of cell death induction. nih.gov This loss of endothelial cells compromises the integrity of the vascular barrier. nih.gov

Pro-atherogenic Gene Expression: In human umbilical vein endothelial cells (HUVECs), HTL promotes changes in gene expression that are conducive to atherosclerosis. mdpi.com

Inhibition of Cell Growth: HTL can inhibit the growth and regeneration of endothelial cells, further impairing the vasculature's ability to repair itself. nih.gov This effect may be linked to the inhibition of methylation processes within the cells. nih.gov

The cumulative effect of these actions is significant endothelial dysfunction, which is a critical early step in the development of atherosclerosis and cardiovascular disease. mdpi.commdpi.com

Influence on Cholinergic System Enzymes

The cholinergic system is vital for cognitive function and the regulation of the cerebral vasculature. nih.govnih.gov Research has shown that while homocysteine itself has no measurable effect on the primary enzymes of this system, HTL significantly alters their activity. nih.govnih.govresearchgate.net

The two key enzymes affected are:

Acetylcholinesterase (AChE): This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132). HTL acts as a slow, irreversible inhibitor of human AChE. nih.govnih.gov The mechanism is believed to involve N-homocysteinylation of lysine residues on the enzyme. nih.gov However, because this inactivation process is very slow, its physiological impact on the cholinergic system may be limited compared to its effect on the other major cholinesterase. nih.gov

Butyrylcholinesterase (BuChE): In contrast to its effect on AChE, HTL and some of its analogues cause a significant and immediate enhancement of human BuChE activity. nih.govnih.govresearchgate.net Structure-activity studies indicate that the unprotonated amino group of HTL is essential for this activation. nih.govnih.gov

This differential modulation—inhibiting AChE while activating BuChE—is significant. The pronounced activation of BuChE by HTL is hypothesized to be a key mechanism through which hyperhomocysteinemia exerts its adverse neurological effects, as the resulting decrease in acetylcholine levels is associated with symptoms of Alzheimer's disease and vascular dementia. nih.govnih.gov

| Enzyme | Effect of this compound | Mechanism/Key Feature |

|---|---|---|

| Acetylcholinesterase (AChE) | Slow, irreversible inhibition nih.govnih.gov | Thioester linkage appears responsible for inactivation nih.govnih.gov |

| Butyrylcholinesterase (BuChE) | Significant and immediate activation nih.govnih.govresearchgate.net | Unprotonated amino group is the essential feature for activation nih.govnih.gov |

Impact on Adenylic Nucleotide and Adenosine (B11128) Metabolism

This compound can influence the metabolism of adenosine through its relationship with homocysteine. The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH or AdoHcyase) catalyzes the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) into adenosine and homocysteine. nih.govfrontiersin.org The direction of this reaction is highly dependent on the concentrations of the substrates and products. nih.gov

Under conditions of cellular stimulation, where adenosine is generated, the presence of homocysteine can drive the reverse reaction, leading to the synthesis and accumulation of AdoHcy. nih.gov This, in turn, reduces the concentration of free adenosine. nih.gov While homocysteine is the direct substrate, its metabolite, homocysteine thiolactone, contributes to the homocysteine pool and can thereby indirectly influence this equilibrium. In neocortical tissues, the addition of homocysteine or its thiolactone was found to have a minimal effect on AdoHcy levels in resting states; however, during electrical stimulation (which increases adenosine generation), homocysteine caused a significant increase in tissue AdoHcy. nih.gov This suggests that by contributing to the homocysteine pool, this compound can play a role in diminishing the levels of cerebral adenosine, a key signaling molecule. nih.gov

Interaction with Cell-Cell Communication Systems (e.g., SdiA in Bacteria)

In the domain of microbiology, this compound functions as a signaling molecule that interacts with bacterial cell-cell communication systems, also known as quorum sensing (QS). Specifically, it has been identified as a ligand for SdiA, a LuxR-type orphan receptor in Escherichia coli. nih.gov E. coli does not produce the common N-acyl homoserine lactone (AHL) signals but possesses the SdiA receptor, which allows it to "eavesdrop" on and respond to AHLs produced by other bacterial species. nih.gov

Research has shown that homocysteine thiolactone (HTL), which arises from the proofreading process of methionyl tRNA synthetase, can act as an endogenous ligand for SdiA. nih.gov This interaction modulates the transition of E. coli from the lag phase to the exponential growth phase. nih.gov The binding of HTL to SdiA was confirmed in vitro through differential scanning fluorimetry, and its biological effect was demonstrated by the modulation of SdiA-regulated genes. nih.gov This finding establishes that this compound can participate directly in bacterial cell-cell communication, influencing population-level behaviors.

Effects on Sigma S Levels in Bacteria

This compound (HCTL) has been identified as a positive effector of Sigma S (σS or RpoS) levels in Escherichia coli. wikipedia.orgmdpi.com Sigma S is a crucial sigma factor that acts as a key regulator of the general stress or stationary-phase response, controlling the expression of numerous genes that help the bacteria survive under nutrient-limiting and other stressful conditions.

Studies have demonstrated a direct correlation between intracellular HCTL levels and the accumulation of σS. wikipedia.org Experiments using mutant bacterial strains with altered HCTL production, as well as the addition of exogenous HCTL to wild-type cultures, confirmed this relationship. wikipedia.org Increasing concentrations of externally supplied HCTL led to a corresponding increase in σS levels, supporting the role of HCTL as a physiological signal molecule that positively regulates this critical stress response factor. wikipedia.org

Cellular Homeostasis and Viability

This compound is known to be cytotoxic and can disrupt cellular homeostasis, primarily through its high reactivity toward proteins. The thiolactone is generated metabolically from homocysteine in an error-editing reaction during protein synthesis. nih.gov Its chemical structure features an activated carboxyl group, which readily acylates the free amino groups on the side chains of protein lysine residues in a process called N-homocysteinylation. nih.gov This modification can impair or alter protein function, leading to cellular damage and contributing to the pathology associated with elevated homocysteine levels.

Role in Apoptosis and Cell Death

This compound is an active inducer of apoptosis, or programmed cell death, in various cell types, although the specific molecular pathways can differ.

In human vascular endothelial cells, homocysteine-thiolactone induces apoptosis in a concentration-dependent manner (effective range: 50-200 µM). frontiersin.org This process is characterized by features such as phosphatidylserine (B164497) exposure on the cell surface but notably proceeds independently of the caspase pathway. frontiersin.org

Conversely, in human promyeloid HL-60 cells, homocysteine thiolactone triggers apoptosis through a different mechanism. Its cytotoxic effects in these cells are mediated by an increase in intracellular reactive oxygen species, specifically hydrogen peroxide (H₂O₂). This oxidative stress, in turn, leads to the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. The activation of caspase 3 coincides with the appearance of internucleosomal DNA fragmentation, a hallmark of apoptosis. Pre-treatment of the cells with catalase, an enzyme that scavenges H₂O₂, was shown to completely block caspase 3 activity and protect the cells from apoptotic DNA damage, confirming the central role of hydrogen peroxide in this pathway.

Table 3: Role of this compound in Apoptosis

| Cell Type | Pathway | Key Mediators | Concentration Range | Source |

| Human Vascular Endothelial Cells | Caspase-independent apoptosis | Not specified | 50-200 µM | frontiersin.org |

| Human Promyeloid HL-60 Cells | Caspase-dependent apoptosis | Hydrogen Peroxide (H₂O₂), Caspase 3 | Not specified |

Alteration of DNA Methylation

This compound, a reactive metabolite of homocysteine, is implicated in epigenetic modifications, primarily through the alteration of DNA methylation. This process is crucial for regulating gene expression, and its dysregulation is linked to various pathological conditions. The primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for attaching methyl groups to DNA.

Elevated levels of homocysteine lead to the accumulation of S-adenosylhomocysteine (SAH), a powerful competitive inhibitor of DNMTs. nih.govjscimedcentral.com The ratio of S-adenosylmethionine (SAM), the universal methyl donor, to SAH is a critical indicator of the cell's methylation capacity. jscimedcentral.comnih.gov An increase in homocysteine shifts this balance, elevating SAH levels and thereby reducing the SAM/SAH ratio, which leads to global and gene-specific DNA hypomethylation. nih.gov

Research has demonstrated that homocysteine can induce DNA hypomethylation, which in turn affects gene expression. For instance, in human endothelial cells, homocysteine has been shown to inhibit the transcription of the cyclin A gene, a key regulator of the cell cycle. nih.gov This inhibition is achieved by eliminating methylation at specific CpG sites within the cyclin A promoter, leading to suppressed gene expression and arrested cell growth. nih.gov This effect was linked to a 30% inhibition of DNMT1 activity by homocysteine. nih.gov

The consequences of homocysteine-induced DNA hypomethylation are observed in various tissues and are associated with several diseases. This epigenetic dysregulation is considered a central mechanism explaining the negative effects of high homocysteine levels on vascular and brain health. mdpi.com

| Gene/Region | Cell Type | Effect of Homocysteine/HCTL | Observed Consequence | Reference |

| Cyclin A Promoter | Human Endothelial Cells | Hypomethylation at 2 CpG sites | Suppression of cyclin A transcription, cell growth inhibition | nih.gov |

| Global DNA | Lymphocytes/Leukocytes | Decreased DNA methylation | Associated with elevated plasma homocysteine and SAH | mdpi.com |

| Extracellular Superoxide Dismutase (EcSOD) Gene | Vascular Smooth Muscle Cells | Hypermethylation | Implicated in the formation of atherosclerosis | nih.gov |

Inhibition of Cellular Respiration

This compound and its parent compound, homocysteine, exert significant inhibitory effects on cellular respiration, primarily by inducing mitochondrial dysfunction. bmj.comnih.gov Mitochondria are central to cellular energy production through the process of oxidative phosphorylation, which involves the electron transport chain (ETC). A substantial body of evidence indicates that elevated homocysteine levels lead to decreased mitochondrial respiration, reduced activities of ETC complexes, and consequently, diminished ATP production. nih.govencyclopedia.pub

The mechanism often involves the post-translational modification of proteins within the mitochondria. Homocysteine thiolactone can covalently bind to lysine residues of mitochondrial proteins, a process known as N-homocysteinylation, which alters their structure and function. nih.gov This modification can directly impair the efficiency of the ETC complexes.

Furthermore, the disruption of the ETC by homocysteine leads to an increase in the production of reactive oxygen species (ROS). nih.govnih.gov This creates a vicious cycle where increased oxidative stress further damages mitochondrial components, including mitochondrial DNA and proteins, exacerbating ETC dysfunction and energy deficit. nih.govencyclopedia.pub Studies in rat kidney and heart mitochondria have shown that homocysteine inhibits respiration and impairs ATP synthesis. nih.gov The auto-oxidation of homocysteine itself contributes to ROS production, which is a key mechanism of homocysteine-induced cellular injury. nih.gov

| Mitochondrial Parameter | Tissue/Model System | Effect of Homocysteine/HCTL | Underlying Mechanism | Reference |

| Mitochondrial Respiration | Rat Kidney Mitochondria | Inhibition | Impaired membrane potential generation | nih.gov |

| ATP Production | Rat Kidney and Heart Mitochondria | Diminished | Reduced activities of ETC complexes | nih.gov |

| Electron Transport Chain (ETC) | General | Decreased activity | Post-translational modification of proteins (N-homocysteinylation) | nih.gov |

| Reactive Oxygen Species (ROS) | Myocardial Ischemia/Reperfusion Model | Increased production | Auto-oxidation of homocysteine, ETC dysfunction | nih.govnih.gov |

Pathophysiological Implications and Disease Associations

Cardiovascular Pathologies

DL-Homocysteine thiolactone is recognized as a significant contributor to cardiovascular disease through various mechanisms that affect the structure and function of the heart and blood vessels.

This compound is involved in the initial stages of atherosclerosis, a primary cause of coronary artery disease. The compound contributes to endothelial injury, a critical event in the development of atherosclerotic plaques. nih.govmdpi.com This damage to the inner lining of arteries facilitates the accumulation of lipids and inflammatory cells, leading to plaque formation. mdpi.com Furthermore, metabolites of homocysteine, including the thiolactone, have been independently implicated in cardiovascular disease and stroke. nih.gov Studies have shown that elevated levels of homocysteine are associated with premature atherosclerosis. ccjm.org The direct toxic effect of homocysteine on endothelial cells has been observed in both laboratory and animal studies, resulting in arterial damage similar to early human atherosclerosis. ccjm.org

This compound contributes to endothelial dysfunction through several pathways. It can induce endothelial damage and inflammation, which are key components of vascular injury. nih.govnih.gov The compound is known to increase oxidative stress within the vascular endothelium. nih.gov This occurs partly through the generation of reactive oxygen species (ROS), which can reduce the bioavailability of nitric oxide (NO), a critical molecule for maintaining vascular health and normal blood vessel function. nih.govmdpi.com A reduction in NO leads to impaired vasodilation, an early sign of endothelial dysfunction. nih.govmdpi.com Additionally, homocysteine and its metabolites can promote the expression of adhesion molecules and cytokines, further contributing to the inflammatory response in the endothelium. nih.gov The process of N-homocysteinylation, where homocysteine thiolactone modifies proteins, can alter their structure and function, leading to cellular damage and contributing to atherosclerosis. nih.gov

This compound has been shown to have a depressive effect on cardiac function. In isolated rat hearts, administration of this compound led to a reduction in cardiac contractility. nih.govlktlabs.com Specifically, it caused a decrease in the maximum rate of pressure development in the left ventricle (dp/dt max) and a decrease in systolic left ventricular pressure (SLVP). nih.gov Furthermore, the compound induced vasoconstriction, resulting in a significant decrease in coronary flow. nih.gov These effects highlight the potential for this compound to impair the heart's pumping ability and reduce blood supply to the heart muscle itself. nih.gov

Effects of this compound on Cardiac Parameters

| Parameter | Effect Observed | Significance |

|---|---|---|

| Cardiac Contractility (dp/dt max) | Decrease | Indicates a reduction in the force of heart muscle contraction. nih.gov |

| Systolic Left Ventricular Pressure (SLVP) | Decrease | Reflects a decrease in the pressure generated by the heart during contraction. nih.gov |

| Coronary Flow (CF) | Decrease | Shows a reduction in blood flow through the coronary arteries. nih.gov |

This compound plays a role in creating a prothrombotic state, where the blood has an increased tendency to clot. This is due to its effects on various components of the hemostasis system. cas.cznih.gov The compound can alter the properties of fibrinogen, a key protein in blood clotting, leading to the formation of clots that are more resistant to breakdown. nih.govmedrxiv.org This shift in the balance of clotting and fibrinolysis towards a pro-coagulant state increases the risk of thrombosis. mdpi.com

This compound can chemically modify fibrinogen through a process called N-homocysteinylation, where it attaches to lysine (B10760008) residues on the fibrinogen molecule. mdpi.comnih.gov This modification alters the structure of the resulting fibrin (B1330869) clot. nih.gov Fibrin clots formed from homocysteinylated fibrinogen are composed of thinner, more tightly packed fibers. nih.govnih.gov This altered clot architecture makes them more resistant to fibrinolysis, the process of clot breakdown. mdpi.comnih.gov The increased resistance to lysis is a potential mechanism for the thrombotic tendency observed in individuals with elevated homocysteine levels. nih.gov Studies have shown that this modification can occur in vivo and may contribute to the prothrombotic state associated with hyperhomocysteinemia. nih.gov

Impact of this compound on Fibrin Clot Properties

| Fibrin Clot Characteristic | Effect of Homocysteinylation | Consequence |

|---|---|---|

| Fiber Structure | Thinner and more tightly packed fibers. nih.govnih.gov | Creates a denser clot. mdpi.com |

| Fibrinolysis | Increased resistance to breakdown by plasmin. mdpi.comnih.gov | Promotes a prothrombotic state. mdpi.com |

This compound can also influence platelet function. It has been shown to promote apoptotic events in human platelets in vitro. nih.gov This includes increased exposure of phosphatidylserine (B164497), formation of platelet microparticles, and depolarization of the mitochondrial membrane, all of which are markers of apoptosis. nih.gov Furthermore, the modification of fibrinogen by homocysteine and its thiolactone can affect platelet adhesion. tandfonline.com Unstimulated platelets showed a lower capacity to adhere to fibrinogen that had been treated with homocysteine. tandfonline.com

Association with Lipid Metabolism Disturbances

This compound (HCTL), a reactive cyclic thioester of homocysteine, has been implicated in the disturbance of lipid metabolism, contributing to the pathogenesis of atherosclerosis. nih.govdntb.gov.ua Studies have shown that HCTL and its derivatives can increase dietary atherogenesis. nih.gov Research involving rabbits fed an atherogenic diet demonstrated that treatment with HCTL hydrochloride, as well as its derivatives thioretinaco and thioretinamide, exacerbated the development of atherosclerosis. nih.gov

A significant correlation has been observed between total homocysteine levels and key lipid markers, including total cholesterol, and low-density lipoprotein (LDL) + very-low-density lipoprotein (VLDL) cholesterol. nih.gov Specifically, the administration of thioretinamide led to a notable increase in both cholesterol and LDL + VLDL levels. nih.gov This suggests that elevated homocysteine, potentially through the action of its metabolite HCTL, facilitates the deposition of lipids within arteriosclerotic plaques, thereby transforming fibrous plaques into more complex fibrolipid plaques. nih.gov The pro-atherogenic properties of HCTL are also linked to its ability to modify lipoproteins. HCTL can react with low-density lipoprotein (LDL) and high-density lipoprotein (HDL), leading to structural and functional changes in these particles that promote the formation of atherosclerotic plaques. nih.govmui.ac.ir

Furthermore, HCTL has been shown to induce pro-atherogenic changes in gene expression within human vascular endothelial cells. mui.ac.ir Another study has suggested that fatty acid binding protein 4 (FABP4) plays a crucial role in HCTL-mediated disturbances of lipid metabolism, proposing DNA methyltransferase 1 (DNMT1) as a potential therapeutic target for HCTL-related atherosclerosis. frontiersin.org

| Parameter | Effect of this compound and its Derivatives | Associated Pathological Outcome |

|---|---|---|

| Dietary Atherogenesis | Increased | Accelerated development of atherosclerosis nih.gov |

| Total Cholesterol | Correlated with total homocysteine levels; Thioretinamide causes significant elevation | Contribution to plaque formation nih.gov |

| LDL + VLDL Cholesterol | Correlated with total homocysteine levels; Thioretinamide causes significant elevation | Increased lipid deposition in arteries nih.gov |

| Lipoprotein Modification | Modifies LDL and HDL | Formation of atherosclerotic plaques nih.govmui.ac.ir |

Neurodegenerative Disorders and Central Nervous System Effects

This compound is increasingly recognized for its neurotoxic effects and its association with a range of neurodegenerative disorders. ijmrhs.comnih.govresearchgate.net Elevated levels of homocysteine and its metabolites, including HCTL, are linked to various neurological conditions. nih.govmdpi.com The neurotoxicity of homocysteine is partly attributed to its auto-oxidation, which leads to the formation of reactive oxygen species, subsequently causing neuroinflammation and apoptosis. ijmrhs.com HCTL itself is a reactive metabolite that can lead to protein N-homocysteinylation, a post-translational modification that impairs or alters protein structure and function, contributing to cellular damage. frontiersin.orgmdpi.com

Alzheimer's Disease Pathogenesis

A growing body of evidence supports a role for this compound in the pathogenesis of Alzheimer's disease (AD). nih.govresearchgate.netnih.gov Elevated homocysteine levels are considered an emerging risk factor for AD. nih.gov HCTL and N-homocysteinylated proteins have been shown to dysregulate mTOR signaling, impair autophagy, and consequently upregulate the accumulation of amyloid-beta (Aβ), a hallmark of AD. nih.gov

Studies have demonstrated that HCTL can induce modifications in the Aβ peptide, altering its aggregation propensity. nih.gov Specifically, the homocysteinylation of lysine residues within the Aβ peptide has been found to increase its neurotoxicity by stabilizing soluble oligomeric intermediates. nih.gov Furthermore, research in mouse neuroblastoma cells has shown that treatment with HCTL leads to an increase in the levels of amyloid precursor protein (App) and Aβ. nih.gov This effect is mediated through the dysregulation of the mTOR signaling pathway and subsequent impairment of autophagy, which is responsible for clearing cellular waste, including Aβ aggregates. nih.govpreprints.org

| Finding | Mechanism of Action | Reference |

|---|---|---|

| Increased Aβ accumulation | Dysregulation of mTOR signaling and impaired autophagy | nih.govpreprints.org |

| Increased neurotoxicity of Aβ | Stabilization of soluble oligomeric intermediates of Aβ | nih.gov |

| Upregulation of App and Aβ levels | Observed in mouse neuroblastoma cells treated with HCTL | nih.gov |

Stroke and Cerebrovascular Disease Link

This compound is associated with an increased risk of ischemic stroke and cerebrovascular disease. frontiersin.orgnih.gov It affects fibrin clot properties, which can contribute to thrombotic events. nih.govresearchgate.net Studies have shown that HCTL and other sulfur-containing amino acid metabolites are linked to altered fibrin clot structure and function, including increased maximum absorbance and longer clot lysis time, which are indicative of a prothrombotic state. nih.gov

The mechanism by which HCTL contributes to cerebrovascular disease involves its detrimental effects on endothelial cells. frontiersin.org Homocysteine and its metabolites can suppress the production of nitric oxide (NO) by endothelial cells, a key molecule for vasodilation and vascular health, while increasing the generation of reactive oxygen species (ROS). frontiersin.org This oxidative stress and endothelial dysfunction are considered risk factors in the pathogenesis of vascular dementia and Alzheimer's disease. ijmrhs.com Furthermore, the modification of fibrinogen by HCTL has been shown to increase its resistance to fibrinolysis, providing a potential mechanism for the thrombotic tendency observed in hyperhomocysteinemia. nih.gov

Seizure Induction and Neurological Impairments

Systemic administration of this compound has been shown to trigger seizures in animal models. researchgate.netnih.govnih.govresearchgate.net The neurotoxic effects of HCTL are believed to contribute to neuronal hyperexcitability. researchgate.net One of the proposed mechanisms for HCTL-induced seizures is the inhibition of Na+/K+-ATPase activity in various brain regions, including the cortex, hippocampus, and brain stem. nih.govresearchgate.net This inhibition can disrupt the electrochemical gradients across neuronal membranes, leading to increased neuronal excitability and seizures.

Research in rats has established a model of generalized seizures induced by HCTL, characterized by both convulsive and absence-like seizures. nih.gov The severity of these seizures can be modulated by various factors. For instance, inhibition of neuronal nitric oxide synthase has been found to increase the severity of HCTL-induced seizures. nih.gov Conversely, some studies suggest that folic acid may have an anticonvulsive effect on seizures induced by HCTL. nih.govresearchgate.net

Blood-Brain Barrier Disruption

This compound is implicated in the disruption of the blood-brain barrier (BBB), a critical protective barrier for the central nervous system. frontiersin.org Elevated levels of homocysteine have been reported to compromise the integrity of the BBB in mouse models. nih.gov The transport of homocysteine across the BBB is a regulated process involving specific transporters. frontiersin.org However, under conditions of hyperhomocysteinemia, the increased levels of homocysteine and its metabolites, such as HCTL, can lead to endothelial dysfunction and increased permeability of the BBB. nih.gov This disruption can allow harmful substances to enter the brain, contributing to neuroinflammation and neurodegeneration. ijmrhs.com

Other Systemic Pathologies

Beyond its well-documented roles in cardiovascular and neurodegenerative diseases, this compound is associated with other systemic pathologies. The fundamental mechanism of HCTL's toxicity lies in its ability to cause N-homocysteinylation of proteins, which leads to impaired protein function and can trigger autoimmune responses. nih.govfrontiersin.org This process of protein modification has been linked to a variety of pathological conditions.

For instance, the modification of proteins by HCTL can lead to cellular damage in various tissues. nih.gov It has been shown to induce apoptosis in vascular endothelial cells. mdpi.com Furthermore, HCTL is known to be toxic to neuronal and vascular endothelial cells, contributing to a wide range of diseases. frontiersin.org The chronic activation of pathological responses due to N-homocysteinylated proteins over many years is thought to be a contributing factor to the development of vascular disease and other systemic health issues. nih.gov

Renal Dysfunction

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are a common feature in patients with chronic renal failure. nih.gov While the precise mechanisms are still under investigation, post-translational protein modification and damage by homocysteine-thiolactone is considered a potential consequence of hyperhomocysteinemia in renal failure. oup.com In the context of uremia, homocysteine can be harmful to cells by producing homocysteinylated proteins. nih.gov This alteration of proteins is a plausible mechanism contributing to the pathology of chronic kidney disease.

Patients with end-stage renal disease (ESRD) often exhibit significantly increased concentrations of total plasma homocysteine (tHcy). researchgate.net While the direct measurement of this compound in relation to the progression of renal dysfunction is not extensively detailed in the available research, its role as a highly reactive metabolite of homocysteine suggests its involvement in the uremic state. The accumulation of homocysteine and its metabolites like the thiolactone can lead to macromolecule modifications in uremic patients. nih.gov

Diabetic Vascular Damage

This compound has been directly implicated in the vascular complications associated with diabetes mellitus. A study investigating Chinese patients with type 2 diabetes found that plasma concentrations of homocysteine thiolactone (HcyT) were significantly higher in this group compared to healthy controls. nih.gov Furthermore, patients with diabetic macrovasculopathy (MAVP) exhibited significantly elevated levels of both homocysteine and HcyT compared to diabetic patients without MAVP. nih.gov

The research highlights a positive correlation between plasma HcyT concentrations and the urinary albumin/creatinine ratio, a key indicator of diabetic nephropathy. nih.gov This suggests a potential role for this compound in the development of kidney damage in diabetic patients. The interaction of homocysteine thiolactone with proteins, leading to their homocysteinylation and loss of function, is a crucial mechanism in this process. nih.gov This protein damage is thought to contribute to the endothelial dysfunction that underlies diabetic vascular complications. nih.govnih.gov

| Parameter | Patients with Type 2 Diabetes | Healthy Controls | Significance (P-value) |

|---|---|---|---|

| Plasma Homocysteine (μmol/L) | 9.28 (7.51-11.82) | 5.64 (5.17-8.00) | 0.01 |

| Plasma Homocysteine Thiolactone (nmol/L) | 3.38 (2.94-4.73) | 2.91 (2.77-3.08) | <0.05 |

Table 1: Comparison of Plasma Homocysteine and Homocysteine Thiolactone Levels in Patients with Type 2 Diabetes and Healthy Controls. Data are presented as median (25th and 75th quartiles). nih.gov

| Parameter | Patients with Macrovasculopathy (MAVP) | Patients without MAVP | Significance (P-value) |

|---|---|---|---|

| Plasma Homocysteine (μmol/L) | 10.36 (7.67-12.45) | 7.85 (6.76-10.52) | <0.05 |

| Plasma Homocysteine Thiolactone (nmol/L) | 4.27 (3.02-5.11) | 3.12 (2.63-3.77) | <0.05 |

Table 2: Plasma Homocysteine and Homocysteine Thiolactone Levels in Type 2 Diabetes Patients With and Without Macrovasculopathy. Data are presented as median (25th and 75th quartiles). nih.gov

Implications in Cancer, Psoriasis, and Hypothyroidism

While direct research on the specific role of this compound in cancer, psoriasis, and hypothyroidism is limited, the broader context of disturbed homocysteine metabolism in these conditions suggests its potential involvement.

Cancer: Abnormal homocysteine metabolism has been associated with neoplasia. nih.gov Studies on malignant cell cultures have shown that homocysteine thiolactone becomes incorporated into cellular proteins, a process termed "thiolation". nih.gov This is in contrast to normal cells where the incorporated homocysteine thiolactone is released by acid hydrolysis. nih.gov This suggests that malignant cells may have a deficiency in a mechanism that prevents this protein modification by homocysteine thiolactone. nih.gov The formation of covalent adducts between homocysteine thiolactone and protein residues can lead to insoluble and potentially toxic protein aggregates, a mechanism that could contribute to the pathophysiology of cancer. nih.gov

Psoriasis: Psoriasis, a chronic inflammatory skin disease, is associated with significantly higher serum levels of homocysteine. nih.govnih.gov While the direct role of this compound has not been extensively studied, the known pro-inflammatory effects of homocysteine may be mediated in part by its reactive metabolites. Homocysteine can promote the immuno-inflammatory process by activating certain immune cells and enhancing the production of pro-inflammatory cytokines, which are key in the immunopathogenesis of psoriasis. nih.govnih.gov

Hypothyroidism: Hypothyroidism is associated with elevated plasma concentrations of total homocysteine. nih.gov This is thought to be due to a decrease in the hepatic levels of enzymes involved in homocysteine metabolism. nih.gov Thyroid hormone replacement therapy has been shown to significantly decrease fasting homocysteine levels. nih.gov Although a direct link to this compound has not been established, the altered homocysteine metabolism in hypothyroidism could potentially lead to increased formation of this reactive metabolite, contributing to the increased cardiovascular risk seen in these patients. viamedica.pl

Developmental Abnormalities (e.g., Neural Tube Defects)

There is compelling experimental evidence linking this compound to developmental abnormalities, particularly neural tube defects (NTDs). In a study using an avian embryo model, direct treatment with L-homocysteine thiolactone was shown to induce neural tube defects. nih.govnih.gov

In this research, a teratogenic dose of 100 mM L-homocysteine thiolactone was administered to embryos during the early stages of development. nih.govnih.gov This treatment resulted in 27% of the embryos exhibiting neural tube defects when examined at 53 hours of incubation. nih.govnih.gov When the treatment was administered during the period of heart septation, 11% of the surviving embryos showed neural tube defects, and 23% had ventricular septal defects. nih.govnih.gov

| Treatment | Timing of Treatment (Incubation Days) | Harvest Time | Incidence of Neural Tube Defects |

|---|---|---|---|

| 100 mM L-homocysteine thiolactone | 0, 1, and 2 | 53 hours (Stage 14) | 27% |

| 100 mM L-homocysteine thiolactone | 2, 3, and 4 | Day 9 | 11% |

Table 3: Incidence of Neural Tube Defects in Avian Embryos Treated with L-Homocysteine Thiolactone. nih.govnih.gov

The proposed mechanism for this teratogenic effect involves an impaired DNA damage response. nih.gov A recent study demonstrated that high levels of homocysteine-thiolactone (HTL) lead to reduced expression of the MENIN protein. nih.gov This, in turn, downregulates H3K4me3 modifications, weakening the Atr-Chk1-NER pathway and ultimately resulting in the occurrence of NTDs. nih.gov These findings support the hypothesis that homocysteine, and specifically its reactive metabolite this compound, can directly cause dysmorphogenesis of the neural tube. nih.gov

Enzymatic Detoxification and Regulatory Mechanisms

Identification and Characterization of DL-Homocysteine Thiolactone Hydrolases

Several key enzymes, distributed across different cellular compartments and in circulation, have been identified as possessing homocysteine thiolactonase (HTLase) activity. These enzymes, while belonging to different protein families, share the common function of hydrolyzing the thioester bond of HTL. oatext.comnih.gov The primary and most well-characterized of these are Serum Paraoxonase 1 (PON1), the cytoplasmic Bleomycin (B88199) Hydrolase (BLMH), and the mitochondrial Biphenyl (B1667301) Hydrolase-like (BPHL) enzyme. oatext.commdpi.comnih.gov

Serum Paraoxonase 1 (PON1)

PON1 is a calcium-dependent esterase synthesized in the liver and circulates in the bloodstream bound to high-density lipoprotein (HDL). oatext.comoatext.commdpi.com It was the first enzyme to be identified with the ability to hydrolyze HTL. oatext.commdpi.com The association of PON1 with HDL is crucial for its stability and function. mdpi.comarchivesofmedicalscience.com While named for its ability to hydrolyze the organophosphate paraoxon, a significant physiological role of PON1 is the detoxification of HTL. nih.govnih.gov This HTLase activity of PON1 is considered a key part of its anti-atherogenic properties. nih.gov In fact, the HTLase activity of PON1 is a more significant predictor of cardiovascular disease than its activity towards non-physiological substrates like paraoxon. oatext.com Studies have shown that lower serum PON1 activity is associated with increased levels of N-homocysteinylated proteins, highlighting its protective role in vivo. oatext.commdpi.com

Table 1: Characteristics of Serum Paraoxonase 1 (PON1) as an HTL Hydrolase

| Characteristic | Description | References |

| Location | Serum, associated with High-Density Lipoprotein (HDL) | oatext.com, oatext.com, mdpi.com |

| Cofactor | Calcium (Ca2+) | oatext.com, oatext.com |

| Primary Function | Hydrolysis of homocysteine thiolactone (HTL) to homocysteine | mdpi.com, nih.gov, nih.gov |

| Clinical Relevance | Anti-atherogenic properties, predictor of cardiovascular disease risk | oatext.com, nih.gov |

| Genetic Polymorphisms | The Q192R polymorphism affects HTLase activity, with the R allele showing higher activity. | researchwithrutgers.com |

Cytoplasmic Bleomycin Hydrolase (BLMH)

Bleomycin hydrolase (BLMH) is a cysteine protease found in the cytoplasm of various tissues, including the liver and brain. oatext.comoatext.comwikipedia.orgnih.gov While initially named for its ability to inactivate the chemotherapeutic drug bleomycin, it was later identified as a potent HTLase. oatext.comwikipedia.orgnih.gov BLMH plays a crucial role in intracellular detoxification of HTL. researchgate.net Studies in mice have demonstrated that the deletion of the Blmh gene leads to increased levels of HTL in the brain and kidneys, as well as elevated plasma levels of N-homocysteinylated proteins. oatext.com Furthermore, a decrease in BLMH activity has been observed in the brains of Alzheimer's disease patients, suggesting a potential role in the pathology of neurodegenerative diseases. mdpi.comnih.gov

Table 2: Characteristics of Cytoplasmic Bleomycin Hydrolase (BLMH) as an HTL Hydrolase

| Characteristic | Description | References |

| Location | Cytoplasm of various organs, including liver and brain | oatext.com, wikipedia.org, oatext.com |

| Enzyme Class | Cysteine protease | wikipedia.org |

| Primary Function | Intracellular hydrolysis of homocysteine thiolactone (HTL) | researchgate.net |

| Clinical Relevance | Implicated in Alzheimer's disease and neurotoxicity | mdpi.com, nih.gov |

| Genetic Polymorphisms | The Ile443Val polymorphism has been associated with an increased risk for Alzheimer's disease. | oatext.com |

Mitochondrial Biphenyl Hydrolase-like (BPHL) Enzyme

The Biphenyl Hydrolase-like (BPHL) enzyme, also known as valacyclovir (B1662844) hydrolase, is a serine hydrolase located in the mitochondria and is highly expressed in the liver and kidneys. oatext.comoatext.commdpi.comnih.gov It was the third major enzyme identified to possess significant HTLase activity. mdpi.comnih.gov BPHL is a member of the alpha/beta hydrolase fold family. oatext.com Although it can hydrolyze the antiviral prodrug valacyclovir, its high efficiency in hydrolyzing HTL suggests this is a key physiological function. mdpi.comuniprot.org The mitochondrial localization of BPHL points to a specific role in protecting this vital organelle from the damaging effects of HTL. oatext.commdpi.com

Table 3: Characteristics of Mitochondrial Biphenyl Hydrolase-like (BPHL) Enzyme as an HTL Hydrolase

| Characteristic | Description | References |

| Location | Mitochondria, highly expressed in liver and kidney | oatext.com, mdpi.com, nih.gov, oatext.com |

| Enzyme Class | Serine hydrolase | oatext.com, uniprot.org |

| Primary Function | Mitochondrial hydrolysis of homocysteine thiolactone (HTL) | mdpi.com, oatext.com |

| Substrate Specificity | Efficiently hydrolyzes HTL; also hydrolyzes valacyclovir | mdpi.com, nih.gov, uniprot.org |

Stereospecificity of Detoxifying Enzymes

The enzymatic detoxification of HTL exhibits a notable degree of stereospecificity, with a clear preference for the naturally occurring L-enantiomer. oatext.commdpi.com

Purified human serum PON1 demonstrates a preference for L-HTL as its physiological substrate. oatext.com However, it can also hydrolyze the non-physiological D-HTL, albeit at a significantly slower rate. oatext.com

In contrast, human BLMH displays absolute stereospecificity for L-HTL. oatext.commdpi.com It does not hydrolyze D-HTL, indicating a highly selective active site tailored to the natural form of the substrate. oatext.commdpi.com

The substrate specificity of BPHL also shows a preference for L-amino acid esters, which aligns with its efficient hydrolysis of L-HTL. nih.gov This stereoselectivity underscores the targeted nature of these enzymatic defense mechanisms against the endogenously produced form of HTL.

Role of Detoxification in Mitigating Protein Damage and Autoimmune Responses

The primary mechanism by which HTL causes cellular damage is through a process called N-homocysteinylation, where it forms isopeptide bonds with the lysine (B10760008) residues of proteins. oatext.comnih.govnih.govmdpi.com This modification can alter the structure and function of proteins, leading to their aggregation and the generation of toxic, pro-inflammatory, and pro-thrombotic species. oatext.comoatext.commdpi.com Such modified proteins can also be recognized as foreign by the immune system, triggering autoimmune responses. mdpi.comencyclopedia.pubresearchgate.netnih.gov

The enzymatic hydrolysis of HTL by PON1, BLMH, and BPHL is a critical protective mechanism that directly mitigates this damage. mdpi.comnih.gov By converting HTL to homocysteine, these enzymes prevent the formation of N-homocysteinylated proteins. mdpi.comnih.gov Evidence for this protective role is substantial. In humans, PON1 activity is inversely correlated with the levels of N-homocysteinylated proteins in the plasma. oatext.com Similarly, in animal models, the absence of these enzymes leads to an accumulation of N-homocysteinylated proteins. oatext.com Therefore, the detoxification of HTL is essential for preserving protein integrity and preventing the downstream consequences of protein damage, including the initiation of autoimmune reactions. mdpi.comnih.gov

Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro models provide controlled environments to investigate the direct effects of DL-homocysteine thiolactone on specific cells and organs, independent of systemic influences.

Cell culture systems are fundamental tools for examining the cellular and molecular impacts of this compound. Various cell lines are employed to model different aspects of diseases associated with hyperhomocysteinemia.

Human cell cultures have been instrumental in demonstrating that in states of deregulated homocysteine metabolism, cells produce and secrete homocysteine thiolactone. nih.gov This reactive thioester is then incorporated into cellular and extracellular proteins by acylating the side-chain amino groups of lysine (B10760008) residues. nih.gov This process, known as N-homocysteinylation, is considered a key mechanism for the cell damage and pathology observed in hyperhomocysteinemia. nih.govmdpi.com

Studies using Human Vascular Endothelial Cells (HUVEC) have shown that homocysteine thiolactone possesses stronger cytotoxic and pro-inflammatory properties compared to homocysteine itself. nih.gov In HUVEC models, both compounds were found to promote cell death, but homocysteine thiolactone was significantly more efficient at activating caspase-3, a key enzyme in apoptosis, and inducing the secretion of the pro-inflammatory chemokine IL-8. nih.gov Furthermore, research on model endothelial and tumor cell lines suggests that homocysteine thiolactone may act as a pro-angiogenic compound. nih.gov

The table below summarizes key findings from studies using cell culture models to investigate this compound.

| Cell Model | Key Findings | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Homocysteine thiolactone is more cytotoxic and pro-inflammatory than homocysteine, showing greater efficiency in activating caspase-3 and inducing IL-8 secretion. | nih.gov |

| Human Cell Cultures (General) | Cells with deregulated homocysteine metabolism produce homocysteine thiolactone, which is then incorporated into proteins via N-homocysteinylation. | nih.gov |

| Endothelial and Tumor Cell Lines | In contrast to homocysteine, homocysteine thiolactone does not exhibit anti-angiogenic properties and may behave as a pro-angiogenic compound. | nih.gov |

| Chicken Embryo Cardiac Tissue Explants | Homocysteine thiolactone inhibits the growth of cardiac tissue explants in a dose-dependent manner, indicating a cardiotoxic effect. | scispace.com |

Isolated organ perfusion allows for the study of an organ's response to a substance in isolation from the body's systemic circulation. wikipedia.org This technique is valuable for understanding the direct physiological and pathological effects of compounds like this compound on specific organs.

The isolated rat heart model has been used to evaluate the influence of this compound on cardiac contractility, coronary flow, and oxidative stress. nih.gov In these experiments, perfusion with this compound induced significant changes in myocardial function. nih.gov Specifically, it led to a decrease in the maximum rate of pressure development (dp/dt max), systolic left ventricular pressure (SLVP), and coronary flow (CF). nih.gov These findings are consistent with results from other investigations into both acute and chronic models of hyperhomocysteinemia. nih.gov

The following table details the effects of this compound on various parameters in the isolated rat heart model.

| Parameter | Effect of this compound (10 μM) | Reference |

| Systolic Left Ventricular Pressure (SLVP) | Significant Decrease | nih.gov |

| Maximum Rate of Pressure Development (dp/dt max) | Significant Decrease | nih.gov |

| Coronary Flow (CF) | Significant Decrease | nih.gov |

| Superoxide (B77818) Anion (O₂⁻) | No Significant Change | nih.gov |

| Hydrogen Peroxide (H₂O₂) | No Significant Change | nih.gov |

| Nitrite (NO₂⁻) | No Significant Change | nih.gov |

| Thiobarbituric Acid Reactive Substances (TBARS) | No Significant Change | nih.gov |

In Vivo Animal Models of Hyperhomocysteinemia

Animal models are indispensable for studying the systemic effects of elevated homocysteine and its derivatives, including this compound, in a complex biological system. mdpi.comnih.gov These models can be induced through genetic manipulation or dietary interventions to mimic human hyperhomocysteinemia. nih.govahajournals.org

Rodents, particularly rats and mice, are the most commonly used animals in hyperhomocysteinemia research due to their well-characterized genetics and physiology. nih.govresearchgate.net Dietary administration of this compound to rats has been shown to be a successful experimental approach to increase plasma and liver concentrations of homocysteine, thereby inducing hyperhomocysteinemia to study its effects on metabolic pathways, such as cholesterol metabolism. nih.govovid.com Similarly, L-homocysteine thiolactone hydrochloride can be used to create models of hyperhomocysteinemia in mice. researchgate.net The sand rat (Psammomys obesus) has also been used as an experimental model. viamedica.pl

While rodent models are prevalent, larger animals are also utilized to investigate hyperhomocysteinemia, as their cardiovascular systems can be more analogous to humans. Several species, including baboons, monkeys, and minipigs, have been used to investigate vascular structure and function in hyperhomocysteinemia. ahajournals.org The use of pigs, in particular, has been noted in studies seeking to identify suitable disease models for human hyperhomocysteinemia. nih.gov

Hyperhomocysteinemia can be induced in animal models through two primary approaches: dietary modification and genetic manipulation. nih.gov

Dietary Induction: This method involves altering the diet to disrupt normal homocysteine metabolism. Common strategies include:

High Methionine Diets: Increasing the intake of methionine, the precursor to homocysteine, elevates metabolic flux through the methionine cycle. nih.govviamedica.pl

Vitamin Deficiencies: Creating diets deficient in B vitamins such as folate, vitamin B6, and/or vitamin B12 limits the enzymatic conversion of homocysteine through remethylation or transsulfuration pathways. nih.govjci.org

Direct Supplementation: Adding homocysteine or its derivatives, like this compound, directly to the diet or drinking water. nih.govnih.gov

Genetic Induction: This approach involves creating genetic models to avoid potential confounding effects of dietary interventions. nih.govahajournals.org These models typically involve the targeted deletion (knockout) of genes encoding key enzymes in homocysteine metabolism. ahajournals.org Examples include mice with targeted disruptions of genes such as:

Cbs (Cystathionine β-synthase): Deficiency in this enzyme impairs the conversion of homocysteine to cystathionine (B15957), leading to severe hyperhomocysteinemia. nih.govahajournals.org

Mthfr (Methylenetetrahydrofolate reductase): This enzyme is crucial for the remethylation of homocysteine to methionine. researchgate.net

Mtr (Methionine synthase): Disruption of this gene also limits the remethylation pathway. nih.govahajournals.org

These genetic and dietary methods can also be combined to generate a wider range of plasma homocysteine levels for study. nih.gov Comparative studies have shown that while both genetic and dietary models result in hyperhomocysteinemia, they can alter the expression of different sets of proteins involved in metabolism and antioxidant defense. nih.govuiowa.edu

The table below summarizes the different approaches to inducing hyperhomocysteinemia in animal models.

| Induction Method | Approach | Key Features | References |

| Dietary | High Methionine Diet | Increases the metabolic precursor to homocysteine. | nih.govjci.org |

| Vitamin B Deficiency (Folate, B6, B12) | Impairs enzymatic pathways that clear homocysteine. | nih.govjci.org | |

| Direct Homocysteine/Thiolactone Supplementation | Directly introduces the compound to be studied. | nih.govnih.gov | |

| Genetic | Cbs Gene Knockout | Impairs the transsulfuration pathway. | nih.govahajournals.org |

| Mthfr Gene Knockout | Impairs the remethylation pathway. | researchgate.net | |

| Combined | Genetic Model + Dietary Intervention | Allows for a wider and more controlled range of hyperhomocysteinemia levels. | nih.gov |

Analytical Techniques for Quantification in Biological Samples

The accurate quantification of this compound (HTL) in biological matrices is crucial for understanding its physiological and pathological roles. Various analytical methodologies have been developed and refined to achieve the necessary sensitivity and selectivity for its detection in complex samples such as plasma, urine, and saliva. researchgate.net These techniques often involve chromatographic separation coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) based methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of HTL in biological fluids. nih.gov Its versatility allows for coupling with a range of detectors, each offering distinct advantages in terms of sensitivity, selectivity, and accessibility.